molecular formula C12H8Cl2N2 B123299 Bauerine B CAS No. 156312-10-6

Bauerine B

Cat. No. B123299
M. Wt: 251.11 g/mol
InChI Key: XGTYSLIGRKUXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bauerine B is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a type of alkaloid that is found in several plant species, including Baueria spicata and Baueria nitida. The chemical structure of Bauerine B consists of a pyridine ring fused with a cyclopentene ring, along with a tetrahydrofuran ring and a carboxylic acid group.

Scientific Research Applications

Synthesis and Structural Properties

  • Bauerine B is a chlorinated β-carboline alkaloid, synthesized as part of research exploring the properties and syntheses of chlorinated alkaloids. The process of its synthesis was reported in a study focusing on Bauerine C, where Bauerine B was produced as an intermediate compound. This synthesis utilized the Japp–Klingemann reaction as a key step (Pohl, Luchterhandt, & Bracher, 2007).

Biological Activity

  • Bauerine B is one of the β-carbolines isolated from the blue-green alga Dichothrix baueriana. It has been identified through mass and NMR spectral analysis. Its biological activity includes the inhibition of herpes simplex virus type 2, indicating potential antiviral properties (Larsen, Moore, & Patterson, 1994).

Kinase Inhibition

  • The structural features of Bauerine B have been used to develop a novel class of kinase inhibitors. These compounds do not rely on canonical ATP-mimetic hinge interactions, which is common in most kinase inhibitors. The unique binding mode and the presence of halogen bonds with kinase backbone residues of these compounds suggest Bauerine B's framework as a valuable template for developing specific inhibitors for various kinases, including oncogenic kinases (Huber et al., 2011).

Cytotoxic Properties

  • Research has also been conducted on hybrids between Bauerine C and another alkaloid, rutaecarpine, which indirectly relates to Bauerine B's structural class. These studies revealed that the introduction of chloro substituents to this kind of alkaloid structure can significantly enhance cytotoxic activity, important for potential applications in cancer treatment (Huber & Bracher, 2007).

properties

CAS RN

156312-10-6

Product Name

Bauerine B

Molecular Formula

C12H8Cl2N2

Molecular Weight

251.11 g/mol

IUPAC Name

7,8-dichloro-9-methylpyrido[3,4-b]indole

InChI

InChI=1S/C12H8Cl2N2/c1-16-10-6-15-5-4-7(10)8-2-3-9(13)11(14)12(8)16/h2-6H,1H3

InChI Key

XGTYSLIGRKUXED-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl

Canonical SMILES

CN1C2=C(C=CN=C2)C3=C1C(=C(C=C3)Cl)Cl

Other CAS RN

156312-10-6

synonyms

bauerine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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